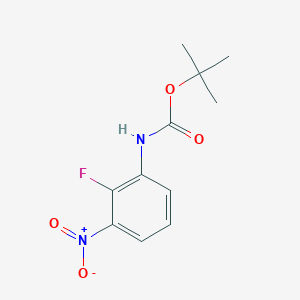

tert-Butyl (2-fluoro-3-nitrophenyl)carbamate

Description

Properties

Molecular Formula |

C11H13FN2O4 |

|---|---|

Molecular Weight |

256.23 g/mol |

IUPAC Name |

tert-butyl N-(2-fluoro-3-nitrophenyl)carbamate |

InChI |

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-7-5-4-6-8(9(7)12)14(16)17/h4-6H,1-3H3,(H,13,15) |

InChI Key |

HLVLWSJNZBLEDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis of this compound generally involves two key steps:

- Introduction of the Boc protecting group onto the amino group of 2-fluoro-3-nitroaniline or a related intermediate.

- Purification and characterization of the carbamate product.

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base or catalyst such as 4-dimethylaminopyridine (DMAP).

Two-Step Synthesis via Boc Protection of 2-Fluoro-3-nitroaniline

A commonly reported and efficient method involves:

- Starting Material : 2-Fluoro-3-nitroaniline is used as the substrate.

- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of catalytic DMAP in an organic solvent such as dichloromethane or acetonitrile.

- Work-up and Purification : The reaction mixture is typically quenched with water, extracted, and purified by column chromatography or recrystallization.

This method yields this compound with high purity and yields often exceeding 90%, as demonstrated in related carbamate syntheses (see Table 1).

Alternative Synthetic Routes and Modifications

- One-step vs Two-step Approaches : Literature shows that two-step processes (initial Boc protection followed by functional group manipulations) can provide higher yields and better control over regioselectivity compared to one-step methods where multiple substitutions occur simultaneously.

- Curtius Rearrangement-Based Methods : Some methods involve preparing carbamates via Curtius rearrangement of acyl azides derived from aromatic carboxylic acids, followed by trapping the isocyanate intermediate with tert-butanol or Boc2O. While this is more common for aliphatic carbamates, modifications have been reported for aromatic systems, though higher temperatures are required due to the stability of aromatic acyl azides.

- Suzuki Coupling Post-Boc Protection : In some cases, the Boc-protected aryl amine is further functionalized via Suzuki cross-coupling reactions to introduce other substituents, indicating the stability of the Boc group under palladium-catalyzed conditions.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | 2-Fluoro-3-nitroaniline, Boc2O, DMAP, DCM | 90-95 | High yield, mild conditions, catalytic DMAP used |

| Curtius Rearrangement | Aromatic acid, Boc2O, NaN3, Zn(OTf)2, TBABr | 70-85 | Requires elevated temperature (~75°C) |

| Suzuki Coupling (post-Boc) | Pd(PPh3)4, 1,4-dioxane/H2O, arylboronic acid | 80-90 | Boc group stable, allows further derivatization |

Table 1: Summary of key preparation steps and yields for this compound and related carbamates.

Analytical Characterization

- NMR Spectroscopy : ^1H NMR typically shows characteristic tert-butyl singlet at ~1.4 ppm and aromatic protons shifted due to fluoro and nitro substituents. ^13C NMR confirms carbamate carbonyl (~155 ppm) and tert-butyl carbon signals (~80 ppm).

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks consistent with the formula C11H13FN2O4.

- IR Spectroscopy : Strong absorption bands around 1700 cm^-1 (carbamate C=O), 1350 cm^-1 (NO2 symmetric stretch), and 1150 cm^-1 (C-O stretch) are diagnostic.

- Melting Point : Typically in the range 60-70 °C, consistent with literature values for similar carbamates.

Discussion and Practical Considerations

- The Boc protection step is highly efficient and mild, preserving sensitive substituents such as the nitro and fluoro groups.

- Use of catalytic DMAP significantly accelerates the reaction and improves yields.

- The two-step method (Boc protection followed by further functionalization) is preferred over one-step methods to avoid side reactions and improve selectivity.

- Curtius rearrangement methods, while valuable for other carbamate syntheses, are less commonly applied for this specific compound due to the stability of aromatic acyl azides and the need for higher temperatures.

- The Boc group’s stability under Suzuki coupling conditions allows for further diversification of the aromatic ring post-protection.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl (2-fluoro-3-nitrophenyl)carbamate can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation Reactions: The compound can also undergo oxidation reactions, where the carbamate moiety can be oxidized to form various oxidative products.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol.

Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

Substitution: Formation of substituted carbamates.

Reduction: Formation of tert-Butyl (2-fluoro-3-aminophenyl)carbamate.

Oxidation: Formation of oxidized carbamate derivatives.

Scientific Research Applications

tert-Butyl (2-fluoro-3-nitrophenyl)carbamate is an organic compound that consists of a tert-butyl group, a methoxy group, and a nitro group attached to a phenyl ring. It typically appears as a light orange to yellow solid and is soluble in various organic solvents. Due to its unique arrangement of functional groups, tert-butyl 4-methoxy-3-nitrophenylcarbamate has distinct chemical reactivity and potential biological activity.

Scientific Research Applications

This compound is investigated for its role in medicinal chemistry and serves as an intermediate for synthesizing more complex organic compounds. Common reagents used in reactions involving this compound include hydrogen gas, palladium catalyst, sodium borohydride, and various nucleophiles such as amines or thiols.

Chemistry

In organic synthesis, this compound acts as an intermediate for constructing complex molecules and allows for the exploration of new synthetic pathways and the development of novel compounds. In industrial settings, the synthesis can be scaled up using larger reactors and optimized reaction conditions to maximize yield and purity.

Biology and Medicine

Compounds with structural similarities to tert-butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane derivatives may be effective in treating conditions such as depression, anxiety, and pain disorders and exhibit significant activity against various bacterial strains. Research on azabicyclo[3.2.1]octane derivatives demonstrated their effectiveness as monoamine reuptake inhibitors, suggesting that tert-butyl 2-fluoro derivatives could similarly impact neurotransmitter dynamics.

Industry

This compound can be used as a building block for the synthesis of specialty chemicals and materials. Its unique properties may also find applications in the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-fluoro-3-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The carbamate moiety can undergo hydrolysis, releasing active intermediates that interact with biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent types, positions, or functional groups, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Substituent Position Isomers

Key Findings :

- Positional isomerism significantly impacts reactivity.

- The 2,4-difluoro analog (CAS 1026026-79-8) exhibits higher toxicity (acute toxicity via oral, dermal, and inhalation routes) compared to the mono-fluoro target compound, necessitating stricter handling protocols .

Substituent Type Variants

Key Findings :

- Methyl-substituted analogs (e.g., CAS 1392274-11-1) exhibit reduced electrophilicity compared to the fluoro-nitro target compound, making them less reactive in SNAr (nucleophilic aromatic substitution) reactions .

- Amino derivatives (e.g., CAS 68621-88-5) serve as intermediates for peptide coupling or urea formation, contrasting with the nitro group’s role in oxidative or reductive pathways .

Functional Group Modifications

Key Findings :

- Heterocyclic analogs (e.g., pyridine-based CAS 1956322-97-6) expand utility in medicinal chemistry due to enhanced solubility and binding specificity .

- Bromo-fluoro derivatives (e.g., CAS N/A) enable cross-coupling reactions, unlike the target compound’s nitro group, which is more suited for reductions .

Q & A

Q. What are the critical steps in synthesizing tert-Butyl (2-fluoro-3-nitrophenyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including nitration, fluorination, and carbamate protection. Key steps include:

- Nitration : Controlled nitration of the aromatic ring using mixed acids (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration .

- Carbamate Formation : Reaction with tert-butyl carbamate under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF or THF. Temperature (40–60°C) and reaction time (12–24 hrs) significantly influence yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Optimization requires monitoring via TLC and adjusting solvent polarity, catalyst loading (e.g., DMAP for acyl transfer), and inert atmosphere (N₂/Ar) to suppress side reactions .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C2/C3 positions) and tert-butyl group integrity (δ ~1.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

- X-ray Crystallography : For solid-state structure validation, particularly to analyze nitro-group orientation and intermolecular interactions .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation of dust/aerosols, as nitro compounds may release hazardous gases (e.g., NOₓ) under heat .

- Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis. Desiccate to avoid moisture-induced degradation .

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational methods streamline the design of this compound derivatives with enhanced stability?

- Methodological Answer :

- Reaction Path Simulation : Use density functional theory (DFT) to model transition states and predict regioselectivity in nitration/fluorination steps .

- Solvent Optimization : COSMO-RS simulations to screen solvents for improved solubility and reaction efficiency .

- Stability Analysis : Molecular dynamics (MD) to assess carbamate bond stability under varying pH and temperature conditions .

Example: Adjusting nitro-group electron-withdrawing effects via meta-fluoro substitution can stabilize the carbamate bond against hydrolysis .

Q. What strategies resolve contradictions in kinetic data for carbamate hydrolysis under acidic vs. basic conditions?

- Methodological Answer :

- pH-Dependent Studies : Perform controlled hydrolysis at pH 2 (HCl) and pH 12 (NaOH), monitoring via HPLC or UV-Vis. Compare rate constants (k) to identify dominant mechanisms (e.g., nucleophilic attack vs. acid-catalyzed cleavage) .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways and differentiate between concerted vs. stepwise mechanisms .

- Theoretical Validation : Match experimental k values with Arrhenius plots and transition state theory (TST) predictions .

Q. How do substituent effects (e.g., fluoro vs. chloro) influence the biological activity of carbamate derivatives?

- Methodological Answer :

- SAR Studies : Synthesize analogs with halogens (F, Cl, Br) at C2/C3. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with electronic parameters (Hammett σ constants) .

- Lipophilicity Analysis : Measure logP values to assess membrane permeability. Fluorine’s electronegativity often enhances bioavailability compared to bulkier halogens .

- Metabolic Stability : Use liver microsome assays to compare oxidative degradation rates. Fluorine’s metabolic resistance can prolong half-life .

Q. What advanced techniques validate the solid-state structure and reactivity of this compound?

- Methodological Answer :

- Single-Crystal XRD : Resolve nitro-group torsion angles and hydrogen-bonding networks, which influence reactivity in SNAr reactions .

- In Situ FT-IR : Monitor real-time degradation under thermal stress (TGA-DSC coupled) to identify decomposition products (e.g., CO, NOₓ) .

- Hyphenated Techniques : LC-MS/MS to detect trace impurities (e.g., de-fluorinated byproducts) during stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.